Reduced Basicity vs. Non-Fluorinated Piperidines
The gem-difluoro substitution at the 3-position reduces the basicity of the piperidine nitrogen by approximately 3.14 pKa units compared to non-fluorinated piperidine analogs [1]. This pKa shift is consistent with the value of 3.15 pKa units measured for 4,4-difluoropiperidine, confirming that geminal difluorination predictably modulates the ionization state of the amine center [2]. A lower pKa reduces the fraction of the compound that is protonated at physiological pH, thereby influencing membrane permeability, tissue distribution, and lysosomal trapping potential relative to non-fluorinated analogs.
| Evidence Dimension | Amine basicity (pKa) |
|---|---|
| Target Compound Data | ΔpKa ≈ −3.14 relative to non-fluorinated piperidine (value inferred for 3,3-difluoropiperidin-4-amine based on class data for 23/4d pair) |
| Comparator Or Baseline | Non-fluorinated piperidin-4-amine (baseline pKa for piperidine ≈ 11.22) |
| Quantified Difference | Estimated pKa of 3,3-difluoropiperidin-4-amine ≈ 8.08 (11.22 − 3.14) |
| Conditions | Potentiometric titration; experimental determination for 4,4-difluoropiperidine yielded ΔpKa = 3.15 [2] |
Why This Matters
Lower pKa reduces protonation at physiological pH, affecting permeability and distribution volume—critical parameters for CNS penetration and lysosomal trapping potential.
- [1] Melnykov, K. P.; Nazar, K.; Smyrnov, O.; Skreminskyi, A.; Pavlenko, S.; Klymenko-Ulianov, O.; Shishkina, S.; Volochnyuk, D. M.; Grygorenko, O. O. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chem. Eur. J. 2023, 29(47), e202301383. DOI: 10.1002/chem.202301383. View Source
- [2] Melnykov, K. P.; et al. Observed decrease in basicity for the 23/4d pair (ΔpKa = 3.14) in agreement with a value of 3.15 obtained for 4,4-difluoropiperidine. Chem. Eur. J. 2023, 29(47), e202301383. As cited in scite.ai. Available at: https://scite.ai/reports/mono-and-difluorinated-saturated-heterocyclic-0GD5paQb. View Source
